3-((Aminooxy)methyl)cyclopentanamine

Description

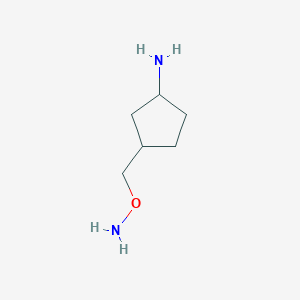

3-((Aminooxy)methyl)cyclopentanamine is a cyclopentane-based amine derivative featuring an aminooxy-methyl substituent. This functional group confers unique reactivity and polarity, distinguishing it from other cyclopentanamine analogs. The aminooxy group may enhance hydrogen-bonding capacity, influencing solubility and biological target interactions.

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

O-[(3-aminocyclopentyl)methyl]hydroxylamine |

InChI |

InChI=1S/C6H14N2O/c7-6-2-1-5(3-6)4-9-8/h5-6H,1-4,7-8H2 |

InChI Key |

UJXUBHNUMVHHOI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1CON)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Aminooxy)methyl)cyclopentanamine typically involves the reaction of cyclopentanone with hydroxylamine to form the corresponding oxime. This oxime is then reduced to the aminooxy compound using a reducing agent such as sodium borohydride. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Methanol or ethanol

Catalyst: None required

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Batch or continuous flow reactors

- Purification steps: Crystallization or distillation

- Quality control: High-performance liquid chromatography (HPLC) to ensure purity

Chemical Reactions Analysis

Types of Reactions

3-((Aminooxy)methyl)cyclopentanamine undergoes various chemical reactions, including:

- Oxidation: Can be oxidized to form corresponding oximes or nitriles.

- Reduction: Can be reduced to primary amines.

- Substitution: Can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

- Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

- Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

- Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

- Oxidation: Oximes, nitriles

- Reduction: Primary amines

- Substitution: Alkylated or sulfonylated derivatives

Scientific Research Applications

3-((Aminooxy)methyl)cyclopentanamine has several applications in scientific research:

- Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

- Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

- Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Aminooxy)methyl)cyclopentanamine involves its interaction with molecular targets such as enzymes or receptors. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in oxidative stress or signal transduction.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Cyclopentane Ring

The following table summarizes key structural analogs and their substituents:

*Estimated based on molecular formulas of analogs.

Key Observations:

- However, it may reduce metabolic stability compared to aryl-substituted derivatives (e.g., NMDA ligand in ).

- Biological Activity: Heterocyclic substituents (e.g., imidazo-pyrrolo-pyrazine in ) are linked to kinase inhibition, while aryl-pyridinyl groups (as in ) enable CNS targeting. The aminooxy group’s role in bioactivity remains speculative but could modulate receptor binding or pharmacokinetics.

- Synthetic Utility: The target compound’s aminooxy-methyl group may serve as a handle for further functionalization, analogous to sulfonylation reactions seen in Step R of .

Analytical and Physicochemical Data

LC/MS and Retention Time Comparison:

- 3-Methyl-4-(imidazo-pyrrolo-pyrazinyl)cyclopentanamine : Rt = 1.86 min, m/z 386 (M+H)+ .

- NMDA Ligand () : Radiochemical purity >99%, specific activity 78 GBq/µmol, optimized for in vivo imaging.

Polarity and Solubility Trends:

- Aminooxy-methyl and sulfonamide groups enhance polarity vs. methyl/ethyl substituents.

- Aryl-pyridinyl derivatives (e.g., ) balance lipophilicity for blood-brain barrier penetration.

Biological Activity

3-((Aminooxy)methyl)cyclopentanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound features an aminooxy functional group attached to a cyclopentanamine structure. This unique configuration may contribute to its biological properties, particularly its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and pathways involved in disease processes. Notably, it has been studied for its potential role in cancer treatment and neuroprotection.

The compound is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : It may inhibit certain enzymes that are crucial for tumor growth or neurodegeneration.

- Modulation of Signaling Pathways : The compound can influence signaling pathways associated with apoptosis and cell proliferation.

Case Study 1: Cancer Cell Line Inhibition

In a study examining the effects of this compound on various cancer cell lines, it was found to significantly reduce cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The study reported:

- IC50 Values : The IC50 for MCF-7 was approximately 15 µM, indicating potent activity against these cells.

- Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound induced apoptosis in these cell lines, characterized by increased Annexin V staining.

Case Study 2: Neuroprotective Effects

Another notable study investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal injury. Key findings included:

- Reduction in Oxidative Stress Markers : Treatment led to a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation.

- Improvement in Cell Survival : Neuronal survival rates increased by approximately 40% compared to control groups treated with oxidative stressors alone.

Data Summary Table

| Biological Activity | Effect Observed | Study Reference |

|---|---|---|

| Cancer Cell Viability | IC50 = 15 µM (MCF-7) | |

| Apoptosis Induction | Increased Annexin V staining | |

| Oxidative Stress Reduction | Decreased MDA levels | |

| Neuronal Survival Improvement | +40% survival rate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.